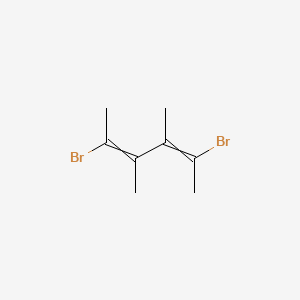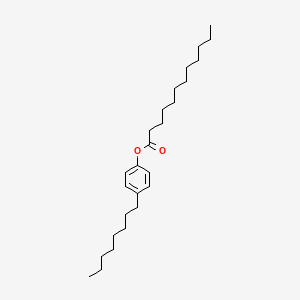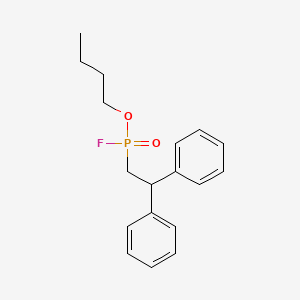
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, which is a crucial structure in many biological molecules, including nucleotides and vitamins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with formylated pyrimidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure is similar to nucleotides, making it useful in studying DNA and RNA interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the pyrimidine ring structure. The compound can modulate biochemical pathways by binding to these targets, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)acetamide
- N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)benzamide
Uniqueness
N-(2-Amino-5-formyl-6-oxo-3,6-dihydropyrimidin-4-yl)formamide is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in distinct chemical reactions and interact with specific biological targets, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
89891-07-6 |
|---|---|
Molekularformel |
C6H6N4O3 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
N-(2-amino-5-formyl-6-oxo-1H-pyrimidin-4-yl)formamide |
InChI |
InChI=1S/C6H6N4O3/c7-6-9-4(8-2-12)3(1-11)5(13)10-6/h1-2H,(H4,7,8,9,10,12,13) |
InChI-Schlüssel |
BXOUENCBSOWEBI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C(N=C(NC1=O)N)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)




![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)
![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)




![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)

